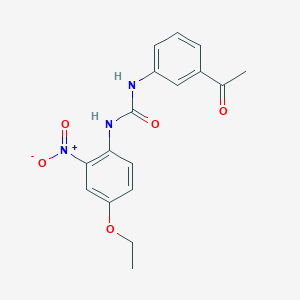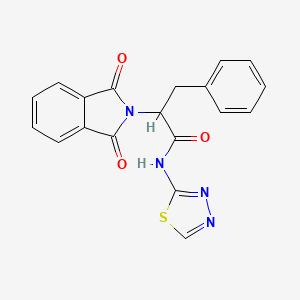
N,N-bis(2-cyanoethyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N,N-bis(2-cyanoethyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound with the molecular formula C19H18N4S This compound is characterized by the presence of cyanoethyl groups, a phenyl group, and a phenylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-phenyl-2-(phenylthio)acetic acid with 2-chloroethyl cyanide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-bis(2-cyanoethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of cyanoethyl and phenylthio groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The cyanoethyl groups can be modified to create analogs with improved pharmacological properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets through its cyanoethyl and phenylthio groups. These groups can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new chemical entities. The phenylthio group can also engage in interactions with sulfur-containing biomolecules, potentially affecting their function.
Comparison with Similar Compounds
- N,N-bis(2-cyanoethyl)-2-(phenylthio)acetamide
- N,N-bis(2-cyanoethyl)-2-[(2-phenoxyphenyl)amino]acetamide
- N,N-bis(2-cyanoethyl)-2-((5-methoxy-1H-benzimidazol-2-yl)thio)acetamide
Comparison:
- N,N-bis(2-cyanoethyl)-2-(phenylthio)acetamide is unique due to the presence of both cyanoethyl and phenylthio groups, which provide distinct reactivity and potential applications.
- N,N-bis(2-cyanoethyl)-2-[(2-phenoxyphenyl)amino]acetamide contains a phenoxyphenyl group, which may alter its chemical properties and biological interactions.
- N,N-bis(2-cyanoethyl)-2-((5-methoxy-1H-benzimidazol-2-yl)thio)acetamide includes a benzimidazole moiety, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c21-13-7-15-23(16-8-14-22)20(24)19(17-9-3-1-4-10-17)25-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNJFDGIPCTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N(CCC#N)CCC#N)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(5-nitrofuran-2-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B4130019.png)
![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)
![N-(1-phenylethyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B4130022.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B4130034.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridine-2-carbonylamino)thiourea](/img/structure/B4130059.png)

![1-(2-chloro-4-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4130065.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4130077.png)
![4-[5-Benzhydryl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]phenol](/img/structure/B4130081.png)
![N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130096.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130104.png)
![N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4130108.png)
